(NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine
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Overview
Description
(NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine is a compound that features a furo[3,2-b]pyridine core. This core structure is known for its potential in various scientific applications, particularly in medicinal chemistry and drug discovery. The compound’s unique structure allows it to interact with biological targets in specific ways, making it a valuable tool in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine typically involves chemoselective metal-mediated couplings. One common method is the copper-mediated oxidative cyclization, which assembles the furo[3,2-b]pyridine scaffold . This method is preferred due to its efficiency and the high yield of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and purity of the product on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a probe to study biological pathways and interactions.
Medicine: Potential use in drug discovery, particularly as inhibitors of specific enzymes or pathways.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The furo[3,2-b]pyridine core can bind to active sites, modulating the activity of the target. This interaction can inhibit or activate specific pathways, depending on the nature of the target and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
- Furo[2,3-b]pyridine
- Furo[2,3-c]pyridine
- Furo[3,2-c]pyridine
Uniqueness
(NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine is unique due to its specific substitution pattern on the furo[3,2-b]pyridine core. This pattern allows for distinct interactions with biological targets, making it a valuable compound in drug discovery and other scientific research .
Properties
Molecular Formula |
C8H6N2O2 |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
(NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C8H6N2O2/c11-10-5-6-4-7-8(12-6)2-1-3-9-7/h1-5,11H/b10-5+ |
InChI Key |
FSDXVYOPEIDOCZ-BJMVGYQFSA-N |
Isomeric SMILES |
C1=CC2=C(C=C(O2)/C=N/O)N=C1 |
Canonical SMILES |
C1=CC2=C(C=C(O2)C=NO)N=C1 |
Origin of Product |
United States |
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